molecular formula C10H19Cl2N3O B2409711 rac-4-[(3r,4s)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1h-pyrazole dihydrochloride CAS No. 1969288-74-1

rac-4-[(3r,4s)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1h-pyrazole dihydrochloride

Cat. No.: B2409711
CAS No.: 1969288-74-1
M. Wt: 268.18
InChI Key: QSQCFGKBMOHXMH-BZDVOYDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-4-[(3r,4s)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1h-pyrazole dihydrochloride is a chemical compound that features a pyrrolidine ring and a pyrazole ring

Properties

IUPAC Name

4-[(3R,4S)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-13-6-8(4-12-13)10-5-11-3-9(10)7-14-2;;/h4,6,9-11H,3,5,7H2,1-2H3;2*1H/t9-,10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQCFGKBMOHXMH-BZDVOYDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CNCC2COC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CNC[C@H]2COC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-4-[(3r,4s)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1h-pyrazole dihydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrazole moiety. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-4-[(3r,4s)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1h-pyrazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

CNS Disorders

Research indicates that compounds with a pyrazole structure, similar to rac-4-[(3R,4S)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole dihydrochloride, may have neuroprotective effects. These compounds have been evaluated for their potential in treating conditions such as mild cognitive impairment and Alzheimer's disease. The inhibition of specific enzymes related to neurodegeneration is a promising area of study .

Metabolic Syndrome

The compound has been investigated for its role in inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome disorders like type 2 diabetes and obesity. By modulating hormonal pathways, it may help manage insulin resistance and associated cardiovascular risks .

Antioxidant and Anticancer Activities

Studies on pyrazole derivatives have shown that they can exhibit significant antioxidant properties and cytotoxic effects against various cancer cell lines. The synthesis of related pyrazole compounds has demonstrated their ability to induce apoptosis in cancer cells, marking them as potential candidates for cancer therapy .

Case Studies

Study FocusFindingsReference
NeuroprotectionEvaluated the neuroprotective effects of pyrazole derivatives on neuronal cell lines, showing reduced oxidative stress and improved cell viability.
Metabolic DisordersInvestigated the inhibition of 11β-hydroxysteroid dehydrogenase type 1 by pyrazole compounds, linking it to improved metabolic profiles in animal models.
Antioxidant ActivitySynthesized various pyrazole derivatives and assessed their radical scavenging abilities, finding several compounds more effective than standard antioxidants like ascorbic acid.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that can yield high purity products suitable for biological testing. Characterization techniques such as NMR and IR spectroscopy are typically employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of rac-4-[(3r,4s)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1h-pyrazole dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyrazole derivatives, such as:

  • Pyrrolidine-2,5-diones
  • Pyrrolizines
  • Pyrazole-3-carboxamides

Uniqueness

rac-4-[(3r,4s)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1h-pyrazole dihydrochloride is unique due to its specific stereochemistry and the presence of both pyrrolidine and pyrazole rings. This combination of structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

Rac-4-[(3R,4S)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole dihydrochloride (CAS Number: 1932599-15-9) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C10H17N3O
  • Molecular Weight : 195.26 g/mol
  • Chemical Structure : The structure includes a pyrazole ring linked to a pyrrolidine moiety with a methoxymethyl group.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The pyrazole nucleus is known for its diverse pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities.

Pharmacological Activities

  • Anti-inflammatory Activity :
    • Pyrazole derivatives have shown significant anti-inflammatory effects. For instance, compounds with similar structures have demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Anticancer Activity :
    • Research indicates that certain pyrazole derivatives can enhance the efficacy of chemotherapy by modulating cancer cell resistance mechanisms. The interaction with specific molecular targets may alter signaling pathways involved in cell proliferation and apoptosis .
  • Enzyme Inhibition :
    • The compound has been studied for its potential as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor, which is significant in managing type 2 diabetes by enhancing incretin hormone levels .

The mechanism of action for this compound involves binding to specific receptors or enzymes, leading to altered biochemical pathways. This may include:

  • Inhibition of Pro-inflammatory Cytokines : By reducing the production of TNF-α and IL-6.
  • Modulation of Signaling Pathways : Affecting pathways such as the MAPK/ERK pathway involved in cell survival and proliferation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related pyrazole compounds:

Study ReferenceCompound TestedKey Findings
Various pyrazole derivativesDemonstrated significant anti-inflammatory activity with up to 85% inhibition of TNF-α and IL-6.
DPP-IV inhibitorsHighlighted the role of pyrazole derivatives in enhancing incretin hormone levels for diabetes management.
Sphingosine 1-phosphate modulatorsExplored potential anticancer mechanisms through modulation of cancer cell responses to therapy.

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing rac-4-[(3R,4S)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole dihydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step routes, including:

  • 1,3-Dipolar Cycloaddition : To form the pyrazole core, as seen in structurally related triazole derivatives .
  • Stereochemical Control : Use of chiral auxiliaries or enantioselective catalysis to install the (3R,4S)-pyrrolidine configuration. Protecting groups (e.g., tert-butoxycarbonyl) may be required to prevent undesired side reactions during methoxymethyl group introduction .
  • Salt Formation : Final conversion to the dihydrochloride salt via HCl treatment, requiring strict pH control to ensure crystallinity and purity .
    • Key Challenges : Avoiding racemization during deprotection and optimizing reaction yields at each step.

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : To resolve enantiomers and confirm enantiomeric purity (>98% is typical for pharmacological studies) .
  • X-ray Crystallography : Definitive confirmation of absolute configuration, especially for novel intermediates .
  • NMR Spectroscopy : 2D NOESY or COSY to assess spatial proximity of protons in the pyrrolidine ring, verifying stereochemistry .

Q. How does the methoxymethyl substituent influence the compound’s solubility and stability?

  • Methodological Answer :

  • Solubility : The dihydrochloride salt enhances aqueous solubility (critical for in vitro assays), while the methoxymethyl group increases lipophilicity, improving membrane permeability .
  • Stability : Hydrolytic stability of the methoxymethyl group should be tested under accelerated conditions (e.g., pH 1–9 buffers at 40°C for 24–72 hours) .

Advanced Research Questions

Q. What computational strategies can predict and optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : To model binding poses with targets like neurotransmitter receptors (e.g., serotonin or dopamine receptors), leveraging force fields (AMBER, CHARMM) .
  • Quantum Mechanical (QM) Calculations : Assess electronic effects of the methoxymethyl group on binding affinity. For example, DFT can predict charge distribution at the pyrrolidine nitrogen .
  • Structure-Activity Relationship (SAR) : Combine docking studies (AutoDock Vina) with experimental IC50 data to refine substituent effects .

Q. How can researchers resolve contradictory data in biological activity assays (e.g., varying IC50 values across studies)?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain virulence .
  • Metabolite Interference Testing : Use LC-MS to identify if metabolites (e.g., demethylated derivatives) contribute to observed activity .
  • Positive/Negative Controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions .

Q. What strategies mitigate stereochemical instability during long-term storage or in vivo administration?

  • Methodological Answer :

  • Lyophilization : Store the dihydrochloride salt as a lyophilized powder at -20°C to prevent racemization or hydrolysis .
  • Formulation Additives : Use cyclodextrins or liposomal encapsulation to stabilize the compound in aqueous media (e.g., PBS for pharmacokinetic studies) .
  • Stability-Indicating Assays : Monitor degradation products via UPLC-MS over 6–12 months under ICH-recommended conditions (25°C/60% RH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.